Cranad 2
Description
Significance of Amyloid-Beta Aggregation in Alzheimer's Disease Pathogenesis
Amyloid-beta deposits are recognized as principal contributors to the advancement of Alzheimer's disease. nih.govacs.org The formation of these deposits results from the aggregation of Aβ40 and Aβ42 peptides. nih.gov While the precise role of Aβ deposits in causing neuronal atrophy is still debated, recent evidence suggests that Aβ plaques are critical mediators of neuritic pathology. nih.gov The ability to monitor this pathology before the onset of clinical symptoms would be highly beneficial for early AD detection. nih.gov
Overview of Molecular Imaging Agents for Amyloid-Beta Detection in Preclinical Settings
Various molecular imaging techniques and agents have been developed for detecting Aβ plaques in preclinical settings. These include Positron Emission Tomography (PET) and fluorescence imaging. mdpi.compnas.org PET imaging with Aβ-specific tracers has high specificity and sensitivity in clinical settings, but its application in small animal studies can be limited by factors such as the use of radioisotopes, short probe lifetimes, high costs, and facility requirements. pnas.org Optical imaging methods, on the other hand, offer advantages like lower cost, ease of use, and stable imaging probes, making them appealing for small animal studies. pnas.orgmdpi.com Fluorescent probes are widely utilized for in vitro and ex vivo studies of Aβ aggregates, and they also hold potential for in vivo applications. mdpi.com Early fluorescent indicators like Congo red and Thioflavin T have been used for histopathological studies and in vitro fibril formation kinetics. mdpi.com More recently, Aβ-specific fluorescent probes such as AOI987, NIAD-4, and CRANAD-2 have been developed. nih.govthno.org
CRANAD-2, a curcumin-derived near-infrared fluorescent probe, has been specifically designed for detecting Aβ aggregates. nih.govgoogle.comrndsystems.com It is a "smart" probe, exhibiting significant changes in its fluorescence properties upon binding to insoluble Aβ aggregates. google.comnih.govpnas.org
Rationale for Near-Infrared Fluorescent Probes in Deep Tissue Imaging
Near-infrared fluorescence (NIRF) imaging is particularly advantageous for deep tissue imaging in biological samples and small animals due to reduced absorption and scattering of light in the NIR window (typically 650-900 nm). pnas.orggoogle.com This allows for greater tissue penetration and improved signal-to-noise ratios compared to probes emitting in the visible spectrum. mdpi.compnas.orggoogle.com
CRANAD-2 was specifically designed to emit within this ideal optical window for NIR imaging. google.com Its development involved a two-step "red-pushing" strategy to achieve fluorescence emission in the 650-900 nm range. google.com The use of NIRF probes targeting Aβ plaques in the brain is significant for preclinical studies, histopathological examinations, and the development of AD models. mdpi.com
Structure
2D Structure
Properties
Molecular Formula |
C23H25BF2N2O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(1E,4Z,6E)-5-difluoroboranyloxy-1,7-bis[4-(dimethylamino)phenyl]hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22(29)17-23(30-24(25)26)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3/b15-9+,16-10+,23-17- |
InChI Key |
REYKHNSZPNPCFO-HCYHKVCZSA-N |
Isomeric SMILES |
B(O/C(=C\C(=O)/C=C/C1=CC=C(C=C1)N(C)C)/C=C/C2=CC=C(C=C2)N(C)C)(F)F |
Canonical SMILES |
B(OC(=CC(=O)C=CC1=CC=C(C=C1)N(C)C)C=CC2=CC=C(C=C2)N(C)C)(F)F |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Cranad 2
Historical Context of Curcumin (B1669340) Derivatives as Imaging Scaffolds
Curcumin, a natural polyphenol derived from Curcuma longa (turmeric), has a long history of use in traditional medicine and as a coloring agent. mdpi.com Its diarylheptanoid structure, characterized by two aromatic rings connected by a seven-carbon chain, contributes to its diverse biological activities, including anti-inflammatory and antioxidant properties. mdpi.comresearchgate.net
In the context of neurodegenerative diseases like Alzheimer's disease (AD), curcumin has garnered interest due to its ability to interact with amyloid-beta (Aβ) aggregates, a key pathological hallmark of AD. researchgate.net Early research demonstrated that curcumin could accumulate in senile plaques. researchgate.net However, the direct application of curcumin as an imaging probe is limited by its poor water solubility, low chemical stability, rapid metabolism, and limited ability to cross the blood-brain barrier (BBB). mdpi.comresearchgate.netnih.gov
These limitations spurred the development of curcumin derivatives with improved properties for bioimaging applications. The goal was to synthesize compounds that retain curcumin's affinity for Aβ aggregates while possessing enhanced spectroscopic characteristics, better bioavailability, and improved BBB permeability. researchgate.netnih.gov This led to the design and synthesis of families of curcumin-based molecular probes, including the CRANAD series, aimed at near-infrared (NIR) fluorescence imaging of Aβ deposits in vivo. researchgate.netnih.gov
Synthetic Pathways for CRANAD-2 Derivatization
CRANAD-2 is a notable example of a curcumin derivative engineered for enhanced imaging capabilities, particularly for detecting Aβ aggregates in the NIR spectrum. Its synthesis involves modifications of the curcumin backbone to incorporate a difluoroboron complex, which plays a crucial role in tuning its optical properties. nih.govgoogle.commdpi.com
The rationale behind the design of CRANAD-2 was based on the known reaction of curcumin with boric acid to form rosocyanine, a complex exhibiting an absorption red shift. nih.gov This suggested that incorporating a boron atom could shift the emission wavelength into the desired NIR range (650-900 nm). nih.govgoogle.com
The general synthetic strategy for CRANAD-2 and related difluoroboron-derivatized curcumins involves the reaction of a curcumin scaffold with a boron-containing reagent. nih.govgoogle.commdpi.comresearchgate.net
Modified Procedures for Key Intermediates
The synthesis of CRANAD-2, specifically the 2,2-difluoro-1,3-dioxaboryl-pentadione core, has been performed using modified procedures. One reported method involves mixing 1,3-pentadione with trifluoroboron ether and heating the solution. nih.govgoogle.com This reaction yields a semisolid product upon evaporation, which solidifies over time. google.com
While the exact detailed steps for all intermediates in the CRANAD-2 synthesis may vary depending on the specific research group and their optimizations, the incorporation of the difluoroboron moiety into a diketone structure, derived from or analogous to the curcumin backbone, is a key step. nih.govgoogle.commdpi.com
Chemical Modifications for Optical Property Optimization
Chemical modifications are central to optimizing the optical properties of curcumin derivatives like CRANAD-2 for NIR imaging. The introduction of the difluoroboron moiety is a primary modification that shifts the emission wavelength into the NIR window. nih.govgoogle.commdpi.com This two-step "red-pushing" strategy was employed to achieve fluorescence emission in the 650-900 nm range, which is ideal for NIR imaging due to reduced tissue autofluorescence and increased tissue penetration at these wavelengths. google.com
Data on the optical properties of CRANAD-2 illustrate the impact of these modifications:
| Property | In PBS (pH 7.4) | Bound to Aβ Aggregates |
| Excitation Maximum (λex) | 640 nm | - |
| Emission Maximum (λem) | 805 nm | 715 nm |
| Stokes Shift | 140 nm | 70 nm |
| Fluorescence Intensity Increase | - | 70-fold |
| Quantum Yield | 0.6% | 40% |
These data highlight CRANAD-2's "smart" probe characteristics, where its fluorescence properties change significantly upon binding to Aβ aggregates. nih.govgoogle.com
Structural Features and Their Contribution to Probe Functionality
The structural features of CRANAD-2 are directly linked to its function as an Aβ-targeting fluorescent probe. CRANAD-2 has a molecular weight of 410.26 Da or 410.3 Da and a molecular formula of C23H25BF2N2O2. tocris.comabcam.comrndsystems.comscbt.com Its chemical name is (T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-κO3,κO5]difluoro-boron. tocris.comrndsystems.comscbt.comcaymanchem.com
The core structure is derived from curcumin, featuring a heptadiene-3,5-dione linker connecting two substituted phenyl rings. mdpi.com In CRANAD-2, the key modification is the incorporation of a difluoroboron moiety complexed with the β-diketone part of the curcumin scaffold. nih.govgoogle.commdpi.com This creates a stable 2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-ene ring system. nih.govuni.lu
The presence of the two para-dimethylamino phenyl groups at the ends of the molecule contributes to the electronic properties and lipophilicity of CRANAD-2. The dimethylamino groups are electron-donating, which influences the probe's absorption and emission characteristics and contributes to the observed solvatochromism. nih.govgoogle.com
The lipophilicity of CRANAD-2, indicated by its log P value of 3.0, is within the range considered favorable for compounds designed to penetrate the blood-brain barrier. google.comacs.org This structural characteristic is essential for a probe intended to image Aβ plaques within the brain.
The molecule's ability to bind to Aβ aggregates is attributed to interactions with the protein fibrils. Upon binding, CRANAD-2 undergoes conformational changes or changes in its local environment that affect its photophysical properties, leading to the observed increase in fluorescence intensity and blue shift in emission wavelength. nih.govgoogle.comcaymanchem.com This "turn-on" characteristic makes CRANAD-2 a "smart" probe, as its fluorescence signal is significantly enhanced in the presence of its target. google.comnih.gov
The structural rigidity imposed by the difluoroboron complexation is also thought to contribute to the improved quantum yield upon binding, likely by restricting intramolecular rotations and non-radiative decay pathways. nih.govgoogle.com
Detailed research findings have characterized CRANAD-2's binding affinity for Aβ aggregates, reporting a dissociation constant (Kd) of 38 nM. nih.govtocris.comabcam.comrndsystems.comcaymanchem.com This high affinity is comparable to or higher than some other widely used amyloid-detecting agents. nih.gov
The structural design of CRANAD-2, combining a curcumin-like backbone with a difluoroboron complex and specific substituents, results in a probe with optimized optical properties, favorable lipophilicity for BBB penetration, and high affinity for Aβ aggregates, making it a valuable tool for imaging amyloid pathology. nih.govgoogle.comacs.org
| Structural Feature | Contribution to Functionality |
| Curcumin-like backbone | Provides the basic scaffold and affinity for Aβ aggregates. mdpi.comresearchgate.net |
| Difluoroboron complex | Shifts emission to NIR range, enhances stability, contributes to "turn-on" fluorescence. nih.govgoogle.commdpi.com |
| para-Dimethylamino phenyl groups | Influence electronic properties, lipophilicity, and solvatochromism. nih.govgoogle.com |
| Overall Lipophilicity (log P = 3.0) | Facilitates blood-brain barrier penetration. google.comacs.org |
| Molecular Weight (approx. 410 Da) | Within range for potential CNS agents. google.com |
Binding Affinity and Selectivity for Amyloid-Beta Aggregates
CRANAD-2 demonstrates a high affinity for Aβ aggregates. acs.orgtocris.commedchemexpress.comselleckchem.comcaymanchem.comnih.gov This binding is crucial for its application as an imaging agent, allowing it to preferentially label amyloid plaques in complex biological environments. tocris.comnih.govnih.gov Studies have shown that CRANAD-2 exhibits specific binding to Aβ fibrils compared to other proteins such as alpha-synuclein (B15492655) and insulin. nih.gov While some minor binding to albumin has been observed, this is reported as common for many Aβ probes. nih.gov The probe has also demonstrated specific staining of Aβ plaques in brain tissue sections from transgenic mouse models of AD. google.comnih.gov
Dissociation Constant Determination (Kd)
The binding affinity of CRANAD-2 for Aβ aggregates is quantified by its dissociation constant (Kd). Experimental determination of the Kd for CRANAD-2 binding to Aβ aggregates has yielded values in the nanomolar range. A reported Kd value is 38.0 nM. acs.orgtocris.commedchemexpress.comselleckchem.comcaymanchem.comnih.govabcam.comrndsystems.com This value indicates a strong binding interaction between CRANAD-2 and its target Aβ aggregates. This affinity is comparable to or higher than that of other commonly used amyloid-binding agents like Thioflavin T (Kd = 580 nM) and AOI 987 (Kd = 220 ± 130 nM), although lower than probes like PiB (Kd = 4.7 nM). nih.gov
Table 1: Dissociation Constants (Kd) of Amyloid Probes for Aβ Aggregates
| Probe | Kd for Aβ Aggregates (nM) |
| CRANAD-2 | 38.0 |
| Thioflavin T | 580 |
| AOI 987 | 220 ± 130 |
| NIAD-4 | 10.0 |
| PiB | 4.7 |
Data compiled from cited research findings. nih.gov
Differentiation between Monomeric and Aggregated Amyloid-Beta Species
A critical aspect of CRANAD-2's selectivity is its ability to differentiate between monomeric and aggregated forms of amyloid-beta. Research indicates that CRANAD-2 shows a specific and quantitative detection of Aβ fibrils in vitro and is capable of distinguishing between monomeric and fibrillar forms of Aβ. nih.gov While CRANAD-2 demonstrates a significant fluorescence response to Aβ aggregates/fibrils, it has been reported as not being able to detect soluble Aβ species effectively. nih.govpnas.orgpnas.org The interaction between monomeric Aβ40 and CRANAD-2 is considered to be most likely weak. pnas.orgpnas.org
Fluorescence "Turn-On" Mechanism upon Amyloid-Beta Binding
CRANAD-2 is characterized as a "smart" probe due to its significant change in fluorescence properties upon binding to Aβ aggregates. google.comnih.govpnas.org This "turn-on" mechanism results in a substantial increase in fluorescence intensity when the probe interacts with its target. nih.govgoogle.comnih.govnih.govabcam.comcenmed.com In the unbound state in phosphate-buffered saline (PBS), CRANAD-2 exhibits weak fluorescence. nih.gov However, in the presence of Aβ aggregates, a remarkable increase in fluorescence intensity is observed. nih.gov This property is advantageous for imaging applications as it provides a high contrast between areas with and without Aβ deposits. nih.gov The binding to aggregates is thought to involve association with hydrophobic environments within the aggregates, such as the LVKFFA segment of Aβ peptides. google.com
Spectroscopic Characterization of CRANAD-2 in Amyloid-Beta Bound States
The interaction of CRANAD-2 with Aβ aggregates leads to distinct changes in its spectroscopic properties, particularly in its emission wavelength and quantum yield. tocris.comnih.govgoogle.comnih.govnih.govcenmed.comrndsystems.compnas.org
Emission Wavelength Shifts and Intensity Enhancement
Upon binding to aggregated Aβ fibrils, CRANAD-2 exhibits a significant shift in its fluorescence emission wavelength. A notable blue shift of approximately 90 nm is observed, with the emission maximum shifting from around 805 nm in the unbound state (in PBS) to approximately 715 nm when bound to Aβ aggregates. acs.orgtocris.comcaymanchem.comgoogle.comnih.govabcam.comrndsystems.comnih.gov This blue shift, along with a substantial increase in fluorescence intensity, is a key characteristic of CRANAD-2's response to Aβ aggregates. tocris.comselleckchem.comcaymanchem.comnih.govgoogle.comnih.govnih.govabcam.comcenmed.compnas.orgnih.govuni.lu The fluorescence intensity can increase by as much as 70-fold upon binding to Aβ aggregates. acs.orgcaymanchem.comgoogle.comnih.govabcam.com
Table 2: Spectroscopic Changes of CRANAD-2 Upon Binding to Aβ Aggregates
| Property | Unbound (in PBS) | Bound to Aβ Aggregates | Change |
| Emission Maximum (nm) | ~805 | ~715 | ~90 nm blue shift |
| Fluorescence Intensity | Weak | High | Up to 70-fold increase |
Data compiled from cited research findings. acs.orgtocris.comcaymanchem.comgoogle.comnih.govabcam.comrndsystems.comnih.gov
Quantum Yield Modulations
The quantum yield of a fluorescent probe relates to its fluorescence efficiency. CRANAD-2 shows a significant increase in quantum yield upon binding to Aβ aggregates. tocris.comcaymanchem.comnih.govnih.govnih.govabcam.com In PBS buffer, the quantum yield of CRANAD-2 is low, reported around 0.006. nih.gov However, upon binding to Aβ40 aggregates, the quantum yield increases significantly to approximately 0.40. nih.gov This large increase in quantum yield contributes substantially to the observed fluorescence "turn-on" effect and the enhanced intensity upon target binding. caymanchem.comnih.gov
Table 3: Quantum Yield of CRANAD-2
| Environment | Quantum Yield |
| In PBS Buffer | 0.006 |
| Bound to Aβ Aggregates | 0.40 |
Data compiled from cited research findings. nih.gov
Fluorescence Lifetime Changes
CRANAD-2, a curcumin-based near-infrared fluorescent imaging probe, demonstrates a significant change in its fluorescence lifetime upon interacting with insoluble amyloid-beta (Aβ) aggregates. pnas.orggoogle.compnas.orgnih.gov This alteration in fluorescence lifetime is a key characteristic that contributes to CRANAD-2 being considered a "smart" probe for the detection of Aβ aggregates. pnas.orggoogle.compnas.orgnih.gov
Conclusion
CRANAD-2 represents a significant advancement in the development of molecular probes for neurodegenerative disease research. As a near-infrared fluorescent probe derived from curcumin (B1669340), it possesses favorable properties for imaging Aβ aggregates, a key pathological hallmark of Alzheimer's disease. Its high binding affinity and specificity for Aβ plaques, coupled with the substantial changes in fluorescence intensity and emission wavelength upon binding, make it a valuable tool for visualizing Aβ deposits both in vitro and in vivo. The ability of CRANAD-2 to penetrate the blood-brain barrier further enhances its utility in preclinical animal models. Research findings highlight its effectiveness in detecting Aβ plaques in transgenic AD mice using various optical imaging techniques, contributing to a better understanding of disease progression and the evaluation of potential therapeutic interventions targeting Aβ pathology.
Preclinical in Vitro and Ex Vivo Research Methodologies and Findings with Cranad 2
Assays for Amyloid-Beta Aggregation Monitoring
Fluorescence-based assays are commonly employed to monitor the aggregation of Aβ, and CRANAD-2 has been utilized in such methodologies. CRANAD-2 exhibits a significant increase in fluorescence intensity upon binding to Aβ aggregates. biorbyt.comnih.govabcam.commdpi.com Specifically, a remarkable 70-fold fluorescence intensity increase has been observed in the presence of Aβ40 aggregates compared to the probe alone in phosphate-buffered saline (PBS). nih.govmdpi.com This "turn-on" fluorescence property, coupled with a significant blue-shift in emission wavelength (from 805 nm to 715 nm), makes CRANAD-2 a sensitive tool for detecting the presence of Aβ aggregates. biorbyt.comnih.govabcam.com
Studies have demonstrated a linear relationship between the fluorescence intensity of CRANAD-2 and the concentration of aggregated Aβ1-42 fibrils in vitro. nih.gov This quantitative detection capability is advantageous for monitoring the progression of Aβ aggregation or assessing the efficacy of potential inhibitors. The binding affinity of CRANAD-2 for Aβ aggregates has been reported with a dissociation constant (Kd) of approximately 38 nM. biorbyt.comnih.govabcam.comtocris.comrndsystems.comcaymanchem.commedchemexpress.com
Data from in vitro binding assays highlight the significant fluorescence enhancement of CRANAD-2 upon interaction with Aβ aggregates:
| Condition | Fluorescence Intensity Increase (Fold) | Emission Shift (nm) |
| CRANAD-2 + Aβ Aggregates | ~70 | 805 nm to 715 nm |
| CRANAD-2 Alone (in PBS) | 1 | 805 nm |
Histopathological Co-localization Studies in Brain Tissue Sections
Ex vivo studies using brain tissue sections from transgenic mouse models of AD have been instrumental in verifying the specificity of CRANAD-2 for Aβ deposits. Immunohistochemistry and histological staining methods are employed to visualize Aβ plaques and assess their co-localization with CRANAD-2 fluorescence.
In studies using brain sections from APP-PS1 transgenic mice, CRANAD-2 staining showed high contrast and co-localized with the signal from standard Thioflavin T (ThT) staining, a well-established amyloid-binding dye. nih.govmdpi.com This co-localization confirms that CRANAD-2 specifically binds to Aβ plaques in brain tissue. nih.gov Similar findings have been reported in arcAβ mouse brain sections, further verifying the probe's specificity for Aβ deposits. nih.govresearchgate.netresearchgate.net The ability of CRANAD-2 to co-localize with Aβ deposits in tissue sections underscores its potential for ex vivo visualization and quantification of amyloid pathology.
Stability Assessment in Biological Matrices (e.g., Serum)
Assessing the stability of CRANAD-2 in biological matrices like serum is crucial for determining its suitability for in vivo applications and understanding its behavior in a physiological environment.
Studies have shown that CRANAD-2 exhibits considerable stability when incubated in human serum. biorbyt.comnih.gov After incubation in human serum for 2 hours at 37°C, approximately 70% recovery of the probe was observed based on fluorescence and HPLC analysis, indicating its relative stability in this biological matrix. nih.gov This suggests that CRANAD-2 is reasonably resistant to degradation by serum components, which is a favorable characteristic for a probe intended for systemic administration.
Differentiation between Amyloid-Beta Oligomers and Fibrils (Where Applicable)
The ability to differentiate between different forms of Aβ, such as monomers, oligomers, and fibrils, is important for understanding the complex nature of Aβ pathology. While CRANAD-2 shows strong binding to Aβ aggregates/fibrils, its interaction with other Aβ species has also been investigated.
CRANAD-2 has been reported to be capable of distinguishing between monomeric and fibrillar forms of Aβ in vitro. nih.govresearchgate.netresearchgate.net However, some studies suggest that CRANAD-2 primarily shows a significant fluorescence response to Aβ aggregates/fibrils and not to monomeric Aβ, indicating a likely weak interaction with monomers. nih.gov Research into curcumin (B1669340) analogs like CRANAD-3 has explored modifications to enhance detection of soluble Aβ species, suggesting that the parent CRANAD-2 may have limitations in detecting these forms. nih.gov
While CRANAD-2 effectively targets fibrillar Aβ, the differentiation from oligomeric species is less explicitly detailed in some sources, although its capability to distinguish from monomeric forms is noted. nih.govresearchgate.netresearchgate.net Further research, potentially employing techniques like non-conjugated small molecule FRET, has been explored with compounds including CRANAD-2 to differentiate monomers from higher molecular weight Aβ species, including aggregates/fibrils and dimers. plos.org
Preclinical in Vivo Imaging and Pharmacokinetic Research in Animal Models
Blood-Brain Barrier Penetration and Brain Distribution in Rodent Models
Effective imaging of Aβ plaques in the brain requires probes that can efficiently cross the blood-brain barrier (BBB). Cranad 2 has been shown to penetrate the BBB, a crucial property for an in vivo brain imaging agent tocris.comnih.govrndsystems.comnih.gov. The lipophilicity of this compound, indicated by a log P value of 3.0, falls within a range generally considered favorable for BBB penetration nih.govmedkoo.comgoogle.com.
Studies in wild-type mice involving intravenous injection of this compound demonstrated its presence in the brain tissue, confirmed by fluorescence spectrum and HPLC analysis of brain homogenates nih.gov. Compared to PiB, a known PET probe for amyloid, this compound showed less initial entry into the brain but a slower clearance rate from the brain nih.gov. Conversely, ICG, a probe known not to penetrate the BBB, was not detectable in brain homogenates after intravenous injection nih.gov.
In arcAβ transgenic mice, in vivo epi-fluorescence microscopy and multi-spectral optoacoustic tomography (MSOT) following intravenous administration of this compound revealed higher cortical retention of the probe compared to non-transgenic littermate mice nih.govresearchgate.net. This differential retention in amyloidosis models further supports its ability to reach and bind to Aβ deposits within the brain parenchyma nih.govresearchgate.net.
Longitudinal Imaging of Amyloid-Beta Accumulation in Transgenic Mouse Models (e.g., Tg2576, APP-PS1, arcAβ)
This compound has been successfully utilized for in vivo imaging of Aβ accumulation in various transgenic mouse models of Alzheimer's disease.
In 19-month-old Tg2576 mice, which develop significant amyloid plaques, intravenous injection of this compound allowed for the detection of senile plaques in vivo using near-infrared fluorescence (NIRF) imaging tocris.comacs.orgnih.govrndsystems.combio-techne.com. The fluorescence signal from the brains of Tg2576 mice was significantly higher and diminished more slowly compared to age-matched wild-type littermates over a period of 240 minutes post-injection nih.gov. Differences in signal between transgenic and control groups were observable as early as 30 minutes post-injection nih.gov. Ex vivo histological analysis of brain slices from these mice further confirmed the presence of this compound co-localized with senile plaques in the transgenic mice, while no plaques were found in control littermates nih.gov.
While this compound has shown binding to plaques in APP-PS1 transgenic mice in vitro, studies primarily using Cranad 3, a related curcumin (B1669340) analog, have demonstrated in vivo NIRF imaging capabilities in APP/PS1 mice tocris.comrndsystems.combio-techne.comnih.govpnas.orgpnas.org. These studies with Cranad 3 indicated the feasibility of detecting Aβ species in APP/PS1 mice in vivo nih.govpnas.org.
In arcAβ mouse models, which exhibit a high load of cerebral amyloid plaques, this compound has been used with multimodal imaging strategies combining fluorescence molecular tomography (FMT) and magnetic resonance imaging (MRI) to visualize Aβ deposition in 3D core.ac.uknih.govuzh.chresearchgate.netbiorxiv.org. In vivo epi-fluorescence microscopy and MSOT studies in arcAβ mice showed higher cortical retention of this compound compared to non-transgenic controls nih.govresearchgate.net. The distribution of this compound detected by MSOT in arcAβ mice correlated with the known Aβ distribution in these models, being highest in dorsal areas like the cortex researchgate.net. Co-registration of MSOT data with MRI allowed for the quantification of regional probe uptake researchgate.net.
The ability of this compound to specifically bind to Aβ deposits in mouse brains has been validated through immunohistochemistry, showing co-localization with anti-Aβ antibodies (e.g., 6E10) and thioflavin S staining in brain tissue sections from arcAβ mice researchgate.netcore.ac.ukresearchgate.netbiorxiv.org.
Data from in vivo imaging studies in Tg2576 mice illustrate the differential fluorescence signal over time:
| Time Point (min) | Tg2576 Mice (Relative Fluorescence Signal F(t)/F(pre)) | Control Mice (Relative Fluorescence Signal F(t)/F(pre)) |
| Pre-injection | 1.00 | 1.00 |
| 30 | Higher than Control | Lower than Tg2576 |
| 60 | Higher than Control | Lower than Tg2576 |
| 120 | Higher than Control | Lower than Tg2576 |
| 240 | Higher than Control | Lower than Tg2576 |
Note: Specific numerical values for relative fluorescence signal at each time point for Tg2576 and control mice were not consistently provided across sources, but the trend of higher signal in transgenic mice was reported. acs.orgnih.govresearchgate.net
Assessment of Probe Clearance and Retention Kinetics in Animal Models
Studies in wild-type mice have investigated the clearance and retention kinetics of this compound after intravenous injection. This compound demonstrated rapid clearance from the blood nih.gov. In contrast, its clearance from the brain was observed to be significantly slower than its blood clearance nih.gov. Compared to the PET probe PiB, this compound showed slower clearance from the brain nih.gov.
In arcAβ mice, in vivo imaging techniques like epi-fluorescence microscopy and MSOT indicated higher cortical retention of this compound compared to non-transgenic littermates nih.govresearchgate.net. This suggests differential retention influenced by the presence of Aβ deposits nih.govresearchgate.net. The time course of fluorescence intensity in the brain of arcAβ mice showed uptake increasing for approximately the first 20 minutes in the cortex, followed by a drop in concentration in the subcortical region after 20 minutes core.ac.uk.
Application in Preclinical Drug Screening and Therapeutic Efficacy Monitoring
The ability of this compound to non-invasively visualize Aβ deposits in live animal models presents opportunities for its application in preclinical drug screening and monitoring the efficacy of therapeutic interventions targeting Aβ pathology acs.orgnih.govmedkoo.comnih.govresearchgate.netcore.ac.ukuzh.ch.
By providing a method to monitor changes in Aβ plaque load over time in response to treatment, this compound can serve as a tool to evaluate the effectiveness of potential AD therapies in animal models nih.govresearchgate.netcore.ac.ukuzh.ch. This is particularly valuable for assessing the impact of Aβ-modulating therapies nih.govcore.ac.uknih.govuzh.ch. The feasibility of monitoring disease progression using NIR imaging with this compound has been highlighted acs.orgnih.gov.
While some studies discussing therapeutic monitoring explicitly feature Cranad 3 nih.govpnas.org, the foundational work with this compound in visualizing plaques in vivo in transgenic models establishes the principle for using such probes in preclinical drug development pipelines acs.orgnih.govmedkoo.com. The development of imaging technologies, such as the FMT-MRI pipeline used with this compound in arcAβ mice, further enhances the capability to characterize disease status and monitor the efficacy of treatments targeting Aβ in 3D core.ac.uknih.govuzh.ch.
Integration of Cranad 2 with Advanced Imaging Modalities for Neuroimaging Research
Near-Infrared Fluorescence Imaging Techniques
CRANAD-2 functions as a near-infrared fluorescence (NIRF) imaging probe, offering advantages such as high sensitivity and reduced autofluorescence interference in biological tissues compared to visible light imaging mdpi.com. Upon interacting with Aβ aggregates, CRANAD-2 exhibits a significant increase in fluorescence intensity (up to 70-fold), a blue shift in emission wavelength (from 805 nm to 715 nm), and an improved quantum yield tocris.comabcam.comacs.org. This "turn-on" property makes it a smart probe for specifically detecting aggregated Aβ species nih.gov.
Studies using in vivo NIRF imaging with CRANAD-2 have shown its ability to differentiate between transgenic AD mice and wild-type mice by detecting amyloid plaques tocris.comacs.orgnih.gov. The probe has been successfully used to detect senile plaques in the brains of aged transgenic mouse models tocris.comacs.org. The optimal excitation and emission wavelengths for CRANAD-2 bound to Aβ aggregates fall within the near-infrared window, which is beneficial for deeper tissue penetration acs.orggoogle.com.
Two-Photon Microscopy for Microscopic Visualization of Amyloid-Beta Plaques
Two-photon microscopy (TPM) is a powerful technique for high-resolution, deep-tissue imaging of live animals, widely used for visualizing Aβ plaques in the brains of live mice mdpi.comnih.gov. CRANAD-2, with its favorable photophysical properties in the near-infrared range, is suitable for two-photon excitation microscopy researchgate.net. Although some studies primarily discuss CRANAD-3 for two-photon imaging of Aβ plaques and cerebral amyloid angiopathies (CAAs) due to its ability to cross the blood-brain barrier (BBB) and NIR emission, CRANAD-2 has also been explored for its potential in this area, particularly for visualizing amyloid fibrils at a nanoscopic level nih.govresearchgate.net. The ability of CRANAD-2 to bind specifically to Aβ aggregates and its fluorescence properties upon binding make it a useful tool for microscopic visualization of these pathological features in brain tissue tocris.comabcam.comacs.org.
Hybrid Imaging Approaches for Enhanced Spatial Resolution and Depth Penetration
Combining different imaging modalities can leverage the strengths of each technique, providing more comprehensive information. Hybrid approaches integrating fluorescence imaging with other modalities enhance spatial resolution and depth penetration for better visualization of Aβ deposits.
Fluorescence Molecular Tomography (FMT)-Magnetic Resonance Imaging (MRI)
The integration of Fluorescence Molecular Tomography (FMT) and Magnetic Resonance Imaging (MRI) offers a multimodal strategy for visualizing Aβ deposition in 3D with improved anatomical context nih.govbiorxiv.orgcore.ac.uk. FMT provides quantitative 3D fluorescence distribution in scattering tissues, while MRI offers high-resolution anatomical information nih.govbiorxiv.orgresearchgate.net. By using CRANAD-2 as a fluorescent probe, an FMT-MRI pipeline has been utilized to achieve full 3D brain coverage for detecting Aβ accumulation in preclinical models of cerebral amyloidosis nih.govbiorxiv.orgcore.ac.uk. This hybrid method allows for the visualization of the progressive accumulation of CRANAD-2 in the brain, with the structural detail from MRI aiding in the localization of the fluorescence signal nih.gov. Studies have shown that CRANAD-2 accumulates preferentially in regions known for significant plaque deposition, such as the cerebral cortex in arcAβ mice nih.govbiorxiv.org.
Research findings from FMT-MRI studies using CRANAD-2 in arcAβ mice have demonstrated the feasibility of visualizing Aβ deposition in 3D nih.govbiorxiv.org. The depth resolution of FMT, combined with MRI, allowed for the separation of signals from different brain regions, indicating a higher concentration of the probe in the cortex biorxiv.org. The time course of fluorescence intensity following CRANAD-2 injection observed with FMT was comparable to that obtained with conventional planar fluorescence reflectance imaging (FRI), but FMT provided the crucial depth information lacking in FRI nih.govbiorxiv.orgbiorxiv.org.
Multi-spectral Optoacoustic Tomography (MSOT)
Multi-spectral Optoacoustic Tomography (MSOT) is another hybrid imaging technique that has been explored with CRANAD-2 for imaging Aβ deposits researchgate.netnih.govnih.gov. MSOT combines optical excitation with ultrasonic detection, offering good penetration depth and the ability to differentiate between different tissue chromophores or exogenous probes via spectroscopic analysis nih.govnih.gov.
Characterization of CRANAD-2 for MSOT has shown its suitability for in vivo whole-brain mapping of Aβ deposits in mouse models of cerebral amyloidosis researchgate.netnih.gov. In vivo MSOT and epi-fluorescence microscopy after intravenous administration of CRANAD-2 have demonstrated higher cortical retention of the probe in transgenic mice compared to non-transgenic littermates researchgate.netnih.gov. In vitro studies also confirmed the specific binding of CRANAD-2 to Aβ fibrils, distinguishing them from monomeric forms researchgate.netnih.gov.
Retinal Amyloid Imaging in Preclinical Models
The retina, considered an extension of the central nervous system, has emerged as a potential site for the detection of AD pathology mdpi.comfrontiersin.org. Amyloid-beta deposits have been observed in the retinas of AD patients and preclinical models mdpi.comfrontiersin.org. CRANAD-2 has been investigated as a fluorescent probe for imaging Aβ in the retina of animal models mdpi.com.
Studies have tested CRANAD-2 as a fluorescent probe for observing amyloid plaque growth in the retina using fluorescence imaging systems mdpi.com. Research suggests that CRANAD-2 is a suitable fluorescent probe for retinal Aβ imaging mdpi.com. While some related probes like CRANAD-28 have been shown to cross the blood-retinal barrier and label amyloid deposits in canine models, indicating the potential for retinal imaging with CRANAD-based compounds, CRANAD-2 itself has been evaluated for its feasibility in retinal Aβ detection in AD models using fluorescence imaging techniques arvojournals.orgnih.gov. Future experiments are aimed at determining if CRANAD-2 and Aβ can be visualized in the retina of an AD model using in vivo retinal imaging nih.gov.
Structure Activity Relationship Studies and Rational Design of Cranad 2 Analogs
Design Principles for Enhanced Amyloid-Beta Binding and Optimized Optical Properties
The design of CRANAD-2 and its analogs is rooted in the curcumin (B1669340) structure, a natural compound known to bind to Aβ fibrils. nih.govmdpi.comrsc.org A key modification in CRANAD-2 involves the incorporation of a difluoroboronate moiety and two p-dimethylamino phenyl groups into the curcumin scaffold, creating a donor-acceptor-donor architecture. nih.gov This structural alteration significantly shifts the emission wavelength into the NIR region (around 805 nm in PBS), which is advantageous for in vivo imaging due to reduced tissue scattering and absorption in this spectral window. nih.govmdpi.comgoogle.com
SAR studies have focused on understanding how structural variations influence binding affinity and optical characteristics. CRANAD-2 exhibits high affinity for Aβ aggregates with a reported Kd of approximately 38 nM. nih.govcaymanchem.comnih.gov Upon binding to Aβ aggregates, CRANAD-2 displays a notable "turn-on" fluorescence effect, characterized by a significant increase in fluorescence intensity (up to 70-fold), a blue shift in emission wavelength (from 805 nm to around 715 nm), and a substantial increase in quantum yield. nih.govcaymanchem.comnih.govacs.org These changes are indicative of the probe's interaction with the specific microenvironment of the Aβ aggregates.
Further investigations into the SAR have suggested that the binding site of CRANAD-2 on Aβ aggregates is likely a stereo-hindered hydrophobic region, possibly involving the KLVFF core fragment of Aβ. nih.gov Bulky analogs like CRANAD-6 and CRANAD-23 reportedly did not show significant fluorescence changes upon binding, supporting the idea of a specific, potentially constrained binding site. nih.gov Rational design efforts have aimed to tailor physical, optical, and binding properties by modifying the conjugated π-chain and the donor and acceptor groups within the curcumin-based scaffold. nih.gov
Development of CRANAD-3 and Other Derivatives for Detection of Soluble Amyloid-Beta Species
While CRANAD-2 demonstrated strong binding to insoluble Aβ aggregates, there was a need for probes capable of detecting soluble Aβ species, which are considered more toxic and relevant in the early stages of AD. nih.govmdpi.comfrontiersin.orgpnas.org This led to the development of CRANAD-3 and other derivatives.
CRANAD-3, another curcumin analog, was designed to address the limitation of CRANAD-2 in detecting soluble Aβ. nih.govpnas.org Studies have shown that CRANAD-3 is capable of detecting both soluble and insoluble Aβ species. nih.govmdpi.compnas.org In vitro characterization revealed that CRANAD-3 exhibits an excellent fluorescence response towards soluble species, including Aβ monomers, dimers, and oligomers. pnas.orgresearchgate.net For instance, it showed significant fluorescence intensity increases upon interaction with Aβ40 monomers, Aβ42 monomers, Aβ42 dimers, and Aβ42 oligomers. pnas.org This expanded detection capability makes CRANAD-3 a potential probe for monitoring β-amyloid species at earlier stages of AD. nih.govpnas.org
Other CRANAD-2 analogs, such as CRANAD-58 and CRANAD-102, have also been developed with a focus on detecting different Aβ species. nih.govmdpi.comfrontiersin.org CRANAD-58 has shown different fluorescence responses towards soluble and insoluble Aβ species, with significant fluorescence intensity increases and high affinity observed for Aβ monomers. nih.gov CRANAD-102 was specifically designed to differentiate between insoluble and soluble forms of Aβ and demonstrated substantial selectivity for soluble Aβ. mdpi.commdpi.com These derivatives highlight the ongoing efforts to refine the CRANAD scaffold for targeted detection of various Aβ aggregates.
Strategies for Modulating Pharmacokinetic Profiles and Brain Kinetics
Optimizing the pharmacokinetic profile, particularly brain uptake and clearance, is crucial for the in vivo application of Aβ imaging probes. CRANAD-2 was designed with properties aimed at facilitating blood-brain barrier (BBB) penetration. caymanchem.comtocris.com Its molecular weight (410.3 Da) and lipophilicity (log P = 3.0) fall within ranges generally considered favorable for CNS drugs and BBB permeability. google.comcaymanchem.comnih.govtocris.com
Despite meeting some of these criteria and demonstrating the ability to cross the BBB and label Aβ plaques in transgenic mouse models, CRANAD-2 has shown lower brain entrance/clearance rates compared to some other Aβ probes like PIB. nih.govnih.gov Furthermore, early in vivo imaging experiments with CRANAD-2 in transgenic mice were sometimes hindered by unfavorable nonspecific binding, particularly in the scalp. nih.gov
Strategies for modulating pharmacokinetic profiles in CRANAD analogs have involved structural modifications to influence lipophilicity, interactions with efflux transporters, and plasma protein binding. For example, introducing more hydrophilic moieties or optimizing the balance between lipophilicity and hydrophilicity can impact brain kinetics and reduce non-specific binding. While specific detailed pharmacokinetic data for all CRANAD analogs were not extensively available in the provided text, the ongoing development of derivatives like CRANAD-3 and others with improved in vivo performance suggests that modulating these properties remains a key aspect of the SAR studies. nih.govpnas.org
Exploration of CRANAD-2 Scaffold for Multi-Modal Imaging Probes (e.g., PET Tracer Development)
The CRANAD-2 scaffold has also been explored for the development of multi-modal imaging probes, particularly for combining the advantages of fluorescence imaging with techniques like Positron Emission Tomography (PET). PET imaging offers high sensitivity and unlimited tissue penetration depth, making it a powerful tool for clinical AD diagnosis. mdpi.commdpi.com
The fact that CRANAD-2 effectively binds to amyloid plaques and can enter the brain makes it a suitable starting point for developing radiolabeled versions for PET imaging. mdpi.com Researchers have investigated the potential of curcumin analogs as PET tracers. For example, F-CRANAD-101, a hemicurcuminoid based on the dioxaborine scaffold, was developed as a potential PET imaging ligand for Aβ species. mdpi.com While its fluorogenic properties were limited, F-CRANAD-101 showed high affinity for all Aβ species and demonstrated the capability to image Aβ plaques and cerebral amyloid angiopathy (CAA) using two-photon microscopy and PET imaging in AD transgenic mice. mdpi.com This indicates that the core structural features responsible for Aβ binding in the CRANAD series can be adapted for PET imaging applications through the incorporation of radioisotopes, such as 18F. mdpi.com
Theoretical and Computational Studies of Cranad 2 Interactions with Amyloid Beta
Molecular Docking Simulations for Ligand-Fibril Binding Site Elucidation
Molecular docking simulations are a fundamental computational tool used to predict the preferred binding orientation and affinity of a ligand within a receptor's binding site. In the context of CRANAD-2 and amyloid-beta, docking studies aim to identify where CRANAD-2 binds on the Aβ fibril structure and how it is oriented.
While specific detailed molecular docking studies focused solely on CRANAD-2 were not extensively detailed in the provided information, the application of this method to similar curcumin-based probes and Aβ fibrils is well-established. Previous molecular docking modeling has suggested that planar curcumin (B1669340) scaffolds can intercalate into the beta-sheet structure of Aβ peptides. rsc.org This suggests a potential binding mode for CRANAD-2, which also possesses a largely planar, conjugated structure. Studies on other probes, such as DANIR-2c, have utilized molecular docking to identify potential binding sites within amyloid fibrils, often using cryo-electron microscopy or NMR-derived fibril structures as targets. nih.govacs.orgmdpi.com These studies indicate that multiple binding sites can exist within the complex architecture of Aβ fibrils. The binding is often facilitated by interactions with polar and aromatic residues within the fibril structure. mdpi.com
By predicting favorable binding poses and estimating binding energies, molecular docking helps to initially map the interaction landscape between CRANAD-2 and Aβ fibrils, guiding further, more computationally intensive simulations.
Molecular Dynamics Simulations for Understanding Binding Dynamics and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between CRANAD-2 and Aβ fibrils over time, offering insights into the stability of binding poses identified by docking, the flexibility of both the ligand and the fibril, and potential conformational changes induced by binding.
MD simulations are widely used to study the aggregation of Aβ and its interaction with various molecules, including potential inhibitors and probes. acs.orgmdpi.comspringernature.com These simulations can reveal the dynamic nature of ligand-fibril interactions, showing how CRANAD-2 approaches and interacts with the fibril surface or internal cavities. They can help in understanding the forces driving the binding process, such as hydrophobic interactions, hydrogen bonding, and π-π stacking interactions between the conjugated system of CRANAD-2 and aromatic residues in Aβ.
Furthermore, MD simulations can explore how CRANAD-2 binding might influence the conformation of the Aβ fibril itself. While CRANAD-2 is known to bind to aggregated forms of Aβ, MD can potentially show if and how the probe's presence affects the stability or dynamics of the beta-sheet structure. Hybrid QM/MM MD approaches, which combine quantum mechanics for the ligand and molecular mechanics for the larger fibril system, can provide a more accurate description of the electronic interactions and their influence on binding dynamics. nih.govacs.org
Quantum Chemical Calculations for Prediction and Analysis of Photophysical Characteristics
Quantum chemical calculations, particularly those based on Time-Dependent Density Functional Theory (TDDFT), are essential for understanding and predicting the photophysical properties of fluorescent probes like CRANAD-2. These calculations can shed light on why CRANAD-2 exhibits a significant change in fluorescence properties upon binding to Aβ aggregates.
Upon interacting with Aβ aggregates, CRANAD-2 displays a notable increase in fluorescence intensity and a blue shift in its emission wavelength (from 805 nm to 715 nm). tocris.comabcam.comacs.orgnih.govrndsystems.com It also shows a large increase in quantum yield. acs.orgnih.gov Quantum chemical calculations can be used to analyze the electronic structure of CRANAD-2 in different environments – free in solution and bound to the Aβ fibril.
These calculations can determine the ground and excited state properties of the molecule, including absorption and emission wavelengths, transition dipole moments, and potential energy surfaces. By comparing the calculated properties of CRANAD-2 in a simulated solvent environment versus a simulated binding site within the fibril, researchers can gain a theoretical understanding of the observed spectral shifts and fluorescence enhancement. osti.gov Changes in the molecule's planarity, the polarity of its local environment, and the restriction of intramolecular rotations upon binding are factors that can be investigated computationally to explain the altered photophysical behavior. Calculations like RI-CC/MM have also been applied to study the one- and two-photon absorption properties of similar probes in fibrillar environments, providing a deeper understanding of their optical characteristics in a biological context. nih.govacs.org
Future Perspectives in Cranad 2 Research and Neuroimaging
Advancements in Probe Sensitivity and Specificity for Early Detection Biomarkers
Enhancing the sensitivity and specificity of probes like CRANAD-2 is crucial for the early detection of AD, potentially identifying pathological changes before the onset of significant cognitive decline. CRANAD-2 exhibits high affinity for Aβ aggregates with a reported Kd of 38 nM, and its fluorescence intensity significantly increases upon binding to Aβ fibrils, accompanied by a blue shift in emission. tocris.comcaymanchem.comabcam.com However, initial studies indicated that CRANAD-2 was not able to detect soluble Aβ species, which are now considered more neurotoxic than insoluble deposits. nih.govpnas.org Future research focuses on developing next-generation probes based on the CRANAD scaffold with improved capabilities to detect a wider range of Aβ species, including monomers, dimers, and oligomers, which are present in the earlier stages of the disease. nih.govpnas.orgpnas.org
Strategies to enhance sensitivity include modifying the probe's structure to improve interaction with different Aβ conformations. For instance, modifications to the phenyl rings in the CRANAD structure have been explored to enhance interaction with monomeric Aβ. nih.govpnas.org Another approach involves combining CRANAD-2 with nanomaterials, such as gold nanorods, to leverage surface-enhanced fluorescence, thereby amplifying the fluorescence signal and enabling the detection of aggregates that might be missed with the probe alone. mdpi.commdpi.com This can lead to improved detection limits for Aβ aggregates in vitro and ex vivo. mdpi.com The integration of optical biosensing into microfluidic devices using CRANAD-2 also shows promise for efficient and precise biomarker analysis with reduced sample volumes, potentially applicable in brain-on-a-chip models for early diagnosis. mdpi.comresearchgate.net
Role in Preclinical Therapeutic Development and Mechanism Elucidation in Animal Models
CRANAD-2 plays a significant role in preclinical research, particularly in animal models of AD amyloidosis, by enabling the visualization and monitoring of Aβ deposits. This is critical for investigating disease mechanisms and evaluating the efficacy of Aβ-targeted therapies. nih.govresearchgate.net In vivo imaging with CRANAD-2 in transgenic mouse models, such as arcAβ and APP/PS1 mice, allows for the assessment of cortical retention and co-localization with Aβ deposits, confirming the probe's specificity. nih.govresearchgate.netnih.gov
The ability to longitudinally monitor Aβ plaque load in live animals using CRANAD-2 facilitates the study of disease progression and the impact of therapeutic interventions over time. nih.gov For example, related probes like CRANAD-3 have been used to monitor the reduction in Aβ levels following treatment with potential therapeutics in AD mouse models, with imaging results correlating with biochemical analyses. nih.govpnas.org This application of near-infrared fluorescence imaging to monitor AD therapy in animal models is considered to have a high potential impact on drug development. nih.govpnas.org Future research will likely continue to utilize CRANAD-2 and its derivatives in various animal models to elucidate the mechanisms underlying Aβ accumulation and clearance, and to evaluate novel therapeutic strategies targeting amyloid pathology.
Integration with Emerging Technologies for Comprehensive Amyloid-Beta Pathology Assessment
The integration of fluorescent probes like CRANAD-2 with emerging imaging technologies offers the potential for more comprehensive and higher-resolution assessment of Aβ pathology. While conventional fluorescence imaging has limitations in depth resolution and field of view, combining CRANAD-2 with techniques such as multi-spectral optoacoustic tomography (MSOT) and fluorescence molecular tomography (FMT) can overcome these challenges. nih.govresearchgate.netnih.gov
Studies have demonstrated the suitability of CRANAD-2 for MSOT imaging, enabling in vivo whole-brain mapping of Aβ deposits in mouse models. nih.govresearchgate.net Furthermore, integrating FMT with magnetic resonance imaging (MRI) using CRANAD-2 allows for 3D visualization of Aβ deposition in the brain, providing complementary anatomical and molecular information. nih.govresearchgate.net This multimodal imaging strategy enhances the detailed characterization of the disease status in animal models. nih.gov Future directions include further advancements in FMT and the potential incorporation of isotopes into CRANAD-based molecules for use with PET imaging, a widely used clinical modality, to facilitate translational research. pnas.org The development of advanced optical microscopic imaging techniques and their combination with probes like CRANAD-2 also contribute to exploring AD pathology at cellular and molecular levels. researchgate.net
Potential for Understanding Non-Amyloidogenic Pathways in Neurodegeneration (Where Applicable)
While CRANAD-2 is primarily known for its high specificity to Aβ aggregates, its application, particularly in conjunction with other probes or imaging modalities, may indirectly contribute to understanding non-amyloidogenic pathways in neurodegeneration. The focus of CRANAD-2 research is heavily centered on amyloid pathology due to its binding properties. However, by accurately visualizing and quantifying Aβ burden, researchers can better differentiate the contributions of amyloid-dependent and independent mechanisms to neurodegeneration in animal models.
For instance, in studies using multimodal imaging approaches, the distribution and progression of Aβ pathology visualized by CRANAD-2 can be correlated with other markers of neurodegeneration or dysfunction assessed by different modalities, such as MRI, which can reveal changes in brain structure, function, and connectivity. nih.govmdpi.com This allows for a more nuanced understanding of how amyloid pathology interacts with or influences other pathological processes. While CRANAD-2 itself does not directly probe non-amyloidogenic pathways like tau pathology, neuroinflammation, or synaptic dysfunction, its utility in precisely mapping amyloid deposition provides a crucial piece of the puzzle in complex neurodegenerative diseases. Future research might explore the use of multiplexed imaging strategies, where CRANAD-2 is used alongside probes for other biomarkers, to gain a more integrated view of the various pathological processes occurring in neurodegeneration.
Q & A
Q. How to formulate a testable hypothesis for studying Cranad 2's biochemical mechanisms?
A testable hypothesis should specify the relationship between this compound and its target pathway, grounded in prior literature. For example: "this compound inhibits [specific enzyme/receptor] by binding to [active site/allosteric region], reducing [biological activity] by ≥30% in [cell type]." Use systematic reviews to identify knowledge gaps, then employ deductive reasoning to link this compound's structural properties (e.g., functional groups) to mechanistic outcomes. Ensure the hypothesis is falsifiable through controlled variables (e.g., knockout models, competitive assays) .
Q. What experimental design considerations are critical for initial in vitro studies of this compound?
- Controls : Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay specificity.
- Dose-Response : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC50/IC50 values.
- Replicates : Use ≥3 biological replicates to account for variability.
- Endpoint Selection : Align assays with the hypothesized mechanism (e.g., apoptosis via caspase-3 activation). Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .
Q. What methodologies are recommended for ensuring reproducibility in this compound synthesis protocols?
- Purification : Validate chemical purity (≥95%) via HPLC or NMR, reporting retention times/peaks.
- Batch Consistency : Compare activity across synthesis batches using standardized assays (e.g., IC50 consistency within ±10%).
- Storage Conditions : Specify temperature, solvent, and desiccation methods to prevent degradation. Publish detailed spectral data and chromatograms in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
Contradictions often arise from bioavailability differences or off-target effects. Methodological steps:
- Pharmacokinetic Analysis : Measure this compound’s plasma/tissue concentrations (e.g., LC-MS/MS) to assess absorption barriers.
- Metabolite Screening : Identify active/inactive metabolites via high-resolution mass spectrometry.
- Pathway Mapping : Use transcriptomics/proteomics to compare in vitro targets vs. in vivo signaling cascades.
- Statistical Reconciliation : Apply Bayesian meta-analysis to weigh evidence strength across models .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g.,
dr4plR package) to estimate efficacy/potency. - Synergy Analysis : Use Chou-Talalay or Bliss Independence models for combination therapies.
- Uncertainty Quantification : Report 95% confidence intervals for EC50 and bootstrap resampling for small datasets. Example Table:
| Concentration (µM) | Response (%) | Model Fit (R²) |
|---|---|---|
| 0.1 | 12 ± 3 | 0.98 |
| 1 | 45 ± 5 | - |
| 10 | 78 ± 4 | - |
| . |
Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?
- Data Layer Alignment : Map transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets to unified pathways (e.g., KEGG, Reactome).
- Network Pharmacology : Construct interaction networks (e.g., Cytoscape) to identify hub nodes affected by this compound.
- Machine Learning : Train classifiers (e.g., random forests) to prioritize biomarkers predictive of efficacy/toxicity.
- Validation : Confirm key targets via CRISPR knockdown or siRNA silencing .
Methodological Guidelines for Data Presentation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
